molecular formula C10H10BrFO3 B1381716 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid CAS No. 1680208-46-1

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid

Cat. No. B1381716
CAS RN: 1680208-46-1
M. Wt: 277.09 g/mol
InChI Key: JXWJBORRTCNAJR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 1549588-60-4 . It has a molecular weight of 263.06 . The IUPAC name for this compound is 2-(3-bromo-4-fluorophenoxy)propanoic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of 3-bromo-4-fluorobenzoic acid involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature from about 0° to 100° C .


Molecular Structure Analysis

The InChI code for 2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid is 1S/C9H8BrFO3/c1-5(9(12)13)14-6-2-3-8(11)7(10)4-6/h2-5H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.06 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

1. Antiandrogen Properties and Synthesis

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid has been studied for its potential in the synthesis of antiandrogens. A notable example is its use in the synthesis of nonsteroidal antiandrogen ICI 176334, which has shown effectiveness. The synthesis process involves resolving the compound and determining the absolute configuration of its active enantiomer (Tucker & Chesterson, 1988).

2. Radiopharmaceutical Applications

This compound has also been used in the synthesis of radiopharmaceuticals, particularly as a precursor for fluorophenoxy moiety in potential radiotracers. This application is crucial in imaging techniques such as PET scans, where it aids in the visualization of biological processes at the molecular level (Stoll et al., 2004).

3. Use in Synthesis of HIV-1 Integrase Inhibitors

The compound's derivatives have been synthesized and evaluated for their role as HIV-1 integrase inhibitors. These studies include both enzymatic and antiviral activity evaluations, contributing to the development of new therapies for HIV/AIDS (Vandurm et al., 2009).

4. Involvement in Chemical Synthesis and Structural Studies

It has been involved in various chemical synthesis processes and structural studies. For example, its role in the facile synthesis of halogenated compounds, which are important intermediates in various chemical syntheses, has been explored (Szumigala et al., 2004).

5. Anti-Inflammatory Applications

Derivatives of this compound have shown significant anti-inflammatory activity, making them potential candidates for developing new anti-inflammatory drugs. These studies also include molecular docking experiments to identify potential inhibitors in the arylpropanoic acid class of compounds (Dilber et al., 2008).

properties

IUPAC Name

2-(3-bromo-4-fluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-10(2,9(13)14)15-6-3-4-8(12)7(11)5-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWJBORRTCNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-fluorophenoxy)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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